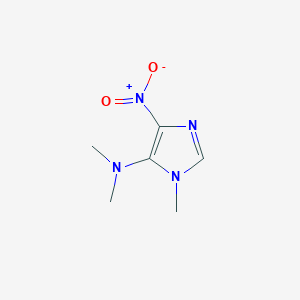

N,N,1-Trimethyl-4-nitro-1H-imidazol-5-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H10N4O2 |

|---|---|

Molecular Weight |

170.17 g/mol |

IUPAC Name |

N,N,3-trimethyl-5-nitroimidazol-4-amine |

InChI |

InChI=1S/C6H10N4O2/c1-8(2)6-5(10(11)12)7-4-9(6)3/h4H,1-3H3 |

InChI Key |

XLEJYIZWEHJNGD-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=NC(=C1N(C)C)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

5-(dimethylamino)-1-methyl-4-nitroimidazole chemical structure

An In-Depth Technical Guide to 5-(dimethylamino)-1-methyl-4-nitroimidazole

Foreword

The nitroimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its broad-spectrum anti-infectious properties.[1][2] Since the discovery of azomycin in the 1950s, this chemical family has yielded numerous life-saving drugs.[3] This guide focuses on a specific, albeit less documented, derivative: 5-(dimethylamino)-1-methyl-4-nitroimidazole. Given the absence of extensive direct literature for this exact molecule, this document serves as a technical framework built upon established principles and data from closely related analogues. It is designed for researchers, scientists, and drug development professionals, providing a robust theoretical and practical foundation for its synthesis, characterization, and evaluation.

Chemical Identity and Physicochemical Properties

5-(dimethylamino)-1-methyl-4-nitroimidazole is a heterocyclic organic compound. Its structure is characterized by a central imidazole ring, a five-membered ring with two nitrogen atoms. Key functional groups, including a methyl group at the N-1 position, a nitro group at C-4, and a dimethylamino group at C-5, define its chemical reactivity and potential biological activity.

Chemical Structure

Caption: Chemical structure of 5-(dimethylamino)-1-methyl-4-nitroimidazole.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties for 5-(dimethylamino)-1-methyl-4-nitroimidazole.

| Property | Predicted Value |

| Molecular Formula | C₆H₁₀N₄O₂ |

| Molecular Weight | 170.17 g/mol |

| Appearance | Likely a yellow to orange crystalline solid |

| Solubility | Expected to be soluble in polar organic solvents |

| InChI Key | (Predicted) |

| SMILES | CN1C(=C(N=C1)[H])N(C)C |

Plausible Synthetic Pathway

A common and commercially available starting material for such a synthesis is 5-chloro-1-methyl-4-nitroimidazole. The electron-withdrawing nature of the nitro group at the C-4 position activates the C-5 position for nucleophilic attack.

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of 5-(dimethylamino)-1-methyl-4-nitroimidazole.

Detailed Experimental Protocol

This protocol is a predictive methodology based on similar documented syntheses of 5-substituted-1-methyl-4-nitroimidazoles.[4]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-chloro-1-methyl-4-nitroimidazole (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF).

-

Reagent Addition: Add an excess of dimethylamine (typically 2-3 equivalents, often as a solution in a compatible solvent like ethanol or water) to the reaction mixture. The excess amine serves both as the nucleophile and as a base to neutralize the HCl formed during the reaction.

-

Reaction Conditions: Heat the reaction mixture with stirring to a temperature between 70-80°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into water and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

-

Characterization: The final product should be characterized by spectroscopic methods (NMR, MS, IR) to confirm its identity and purity.

Predicted Spectroscopic and Analytical Data

The structural confirmation of the synthesized 5-(dimethylamino)-1-methyl-4-nitroimidazole would rely on standard spectroscopic techniques. Based on data from analogous compounds, the following spectral characteristics are predicted.[5][6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ¹H | ~ 7.5 - 8.0 | s | 1H | Imidazole C2-H |

| ¹H | ~ 3.7 - 3.9 | s | 3H | N1-CH₃ |

| ¹H | ~ 2.8 - 3.2 | s | 6H | N(CH₃)₂ |

| ¹³C | ~ 145 - 150 | - | - | C4 (C-NO₂) |

| ¹³C | ~ 135 - 140 | - | - | C2 |

| ¹³C | ~ 125 - 130 | - | - | C5 (C-N(CH₃)₂) |

| ¹³C | ~ 40 - 45 | - | - | N(CH₃)₂ |

| ¹³C | ~ 33 - 36 | - | - | N1-CH₃ |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should confirm the molecular formula (C₆H₁₀N₄O₂). The expected [M+H]⁺ ion would be approximately m/z 171.0877. Fragmentation patterns in mass spectrometry are likely to involve the loss of the nitro group (NO₂) and cleavage of the dimethylamino group.[9]

Inferred Biological Activity and Mechanism of Action

The biological activity of 5-(dimethylamino)-1-methyl-4-nitroimidazole can be inferred from the extensive research on the 5-nitroimidazole class of compounds.[1][2]

Anticipated Biological Profile

-

Antiprotozoal and Antibacterial Activity: 5-nitroimidazoles are well-established agents against anaerobic protozoa (e.g., Trichomonas vaginalis, Entamoeba histolytica, Giardia lamblia) and anaerobic bacteria.[1] It is highly probable that 5-(dimethylamino)-1-methyl-4-nitroimidazole would exhibit a similar spectrum of activity.

-

Mechanism of Action: The therapeutic effect of 5-nitroimidazoles is dependent on the reductive activation of the nitro group.[2] In anaerobic organisms, low-redox-potential proteins reduce the nitro group, leading to the formation of cytotoxic nitroso radicals and other reactive intermediates. These radicals can induce damage to cellular macromolecules, including DNA, leading to cell death.[2][7]

Proposed Mechanism of Action

Caption: Proposed mechanism of action for 5-(dimethylamino)-1-methyl-4-nitroimidazole.

Protocol for In Vitro Cytotoxicity Evaluation

To assess the biological activity and potential therapeutic window of 5-(dimethylamino)-1-methyl-4-nitroimidazole, a standard in vitro cytotoxicity assay, such as the MTT assay, should be performed on mammalian cell lines.

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

-

Cell Seeding: Plate mammalian cells (e.g., Vero or Hep-2 cells) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of 5-(dimethylamino)-1-methyl-4-nitroimidazole in cell culture medium. Remove the old medium from the cells and add the medium containing various concentrations of the test compound. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) value can then be determined by plotting cell viability against the compound concentration.

Conclusion and Future Directions

This guide provides a comprehensive technical overview of 5-(dimethylamino)-1-methyl-4-nitroimidazole, a compound for which direct experimental data is scarce. By leveraging the well-documented chemistry and biology of related nitroimidazole derivatives, we have outlined a plausible synthetic route, predicted its key analytical features, and inferred its likely biological activity. The provided protocols offer a starting point for the practical synthesis and evaluation of this molecule.

Future research should focus on the successful synthesis and purification of 5-(dimethylamino)-1-methyl-4-nitroimidazole, followed by thorough spectroscopic characterization to confirm its structure. Subsequent in vitro and in vivo studies will be crucial to validate its predicted antimicrobial and antiprotozoal activities and to assess its toxicological profile. Such investigations will determine if this compound holds promise as a novel therapeutic agent.

References

-

Jordan Journal of Chemistry. (n.d.). Synthesis and Biological Activity of Some New 5-Sulphanyl- 4-nitroimidazole Derivatives. Retrieved from [Link]

-

MDPI. (2009, August 12). Synthetic Nitroimidazoles: Biological Activities and Mutagenicity Relationships. Retrieved from [Link]

-

PubMed. (2006, May 15). Synthesis, antiviral and antitumor activity of new 4-nitroimidazoles. Retrieved from [Link]

-

MDPI. (2023, January 19). Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues. Retrieved from [Link]

-

Der Pharma Chemica. (2022, May 4). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. Retrieved from [Link]

-

MDPI. (2024, April 15). Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases. Retrieved from [Link]

-

Fine Chemical Technologies. (n.d.). Design and synthesis of 4-nitroimidazole derivatives with potential antitubercular activity. Retrieved from [Link]

-

Heterocycles. (1994). OPTIMIZATION OF SYNTHESIS OF NITROIMIDAZOLES AND NITROPYRAZOLES BASED ON POLAROGRAPHIC INVESTIGATIONS. Retrieved from [Link]

-

Molecules. (2009). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. Retrieved from [Link]

-

ResearchGate. (2017, September 18). 5-Nitroimidazole derivatives and their antimicrobial activity. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of New Active Sulfones in the 5-Nitroimidazole Series. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Analytical Description of 5-Nitroimidazole Derivative –Satranidazole. Retrieved from [Link]

-

PubMed. (2017, November 15). Fragmentation patterns of 4(5)-nitroimidazole and 1-methyl-5-nitroimidazole-The effect of the methylation. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Methyl-5-nitro-imidazole. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Retrieved from [Link]

-

CSIRO Publishing. (2024, July 11). NMR Chemical Shift and Methylation of 4-Nitroimidazole: Experiment and Theory. Retrieved from [Link]

-

PubMed. (2005, February 15). Probing NMR parameters, structure and dynamics of 5-nitroimidazole derivatives. Density functional study of prototypical radiosensitizers. Retrieved from [Link]

-

ResearchGate. (2026, January 6). NMR Chemical Shift and Methylation of 4-Nitroimidazole: Experiment and Theory. Retrieved from [Link]

-

Agilent. (2019, January 18). Analysis of Nitroimidazoles in Egg Using Agilent Captiva EMR−Lipid and LC/MS/MS. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. researchgate.net [researchgate.net]

- 4. New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. figshare.swinburne.edu.au [figshare.swinburne.edu.au]

- 9. Fragmentation patterns of 4(5)-nitroimidazole and 1-methyl-5-nitroimidazole-The effect of the methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Vanguard of Host-Directed and Antimicrobial Therapy: A Technical Guide to the Biological Activity of Methylated 5-Amino-4-Nitroimidazole Derivatives

Abstract

The 5-amino-4-nitroimidazole scaffold represents a pivotal, yet underexplored, frontier in medicinal chemistry. The strategic placement of an electron-donating amino group at the C5 position and an electron-withdrawing nitro group at C4 creates a unique electronic profile that distinguishes these molecules from their more common 5-nitro isomers. Methylation, typically at the N1 position, further refines the scaffold's lipophilicity, metabolic stability, and interaction with biological targets. This guide provides an in-depth analysis of the synthesis, multifaceted biological activities, and mechanisms of action of methylated 5-amino-4-nitroimidazole derivatives. We will explore their potential as antimicrobial and anticancer agents, grounded in a detailed examination of their structure-activity relationships and supported by field-proven experimental protocols for their evaluation.

Introduction: The Strategic Design of the 5-Amino-4-Nitroimidazole Core

The vast majority of clinically utilized nitroimidazole drugs, such as metronidazole and tinidazole, are 5-nitroimidazoles.[1][2] Their mechanism relies on the reductive activation of the C5-nitro group under the hypoxic conditions characteristic of anaerobic bacteria, protozoa, and solid tumors.[3] This process generates cytotoxic radical anions that induce catastrophic DNA damage.[3]

The 5-amino-4-nitroimidazole scaffold inverts this classical arrangement. This structural isomerism is not trivial; it fundamentally alters the molecule's redox potential and potential biological targets. The amino group at C5 modulates the electron density of the imidazole ring, influencing the ease of reduction of the C4-nitro group. Methylation, most commonly on the N1 nitrogen, is a critical synthetic handle used to enhance membrane permeability and prevent metabolic degradation, thereby improving pharmacokinetic profiles. This guide delves into the unique biological consequences of this specific molecular architecture.

Core Chemistry and Synthetic Strategies

The synthesis of methylated 5-amino-4-nitroimidazole derivatives is a multi-step process that requires careful control of regioselectivity. A common synthetic paradigm involves the initial construction of a substituted imidazole ring, followed by nitration and subsequent functional group manipulations.

A representative synthetic approach begins with a suitably substituted 1-methylimidazole precursor. Nitration using a mixture of nitric and sulfuric acid typically yields a mixture of nitro-isomers, from which the desired 4-nitro derivative must be separated.[4] The key challenge often lies in the selective introduction of the amino group at the C5 position, which can be accomplished via nucleophilic aromatic substitution of a leaving group (e.g., a halogen) at that position.

For instance, the Suzuki coupling reaction has been successfully employed to synthesize 5-aryl-1-methyl-4-nitroimidazoles from 5-chloro-1-methyl-4-nitroimidazole and various arylboronic acids, demonstrating a versatile method for creating C-C bonds at the C5 position.[4] Subsequent conversion of a suitable substituent to an amino group would yield the target scaffold. Another approach involves building the ring with the desired functionalities in place, though this can be more complex.

Mechanisms of Biological Activity: Beyond Simple DNA Damage

While classical nitroimidazoles are considered prodrugs activated by nitroreductases, the unique electronic nature of the 5-amino-4-nitroimidazole core suggests potentially diverse mechanisms of action.

Reductive Activation and Generation of Reactive Nitrogen Species

The cornerstone of nitroimidazole bioactivity is the reduction of the nitro group. In anaerobic environments, enzymes such as the pyruvate:ferredoxin oxidoreductase (PFOR) system donate electrons to the nitroimidazole. The resulting nitro radical anion is a highly reactive species that can directly damage DNA or undergo further reduction to form other cytotoxic intermediates, including nitroso and hydroxylamine derivatives.[3][5] This process is self-perpetuating in anoxic conditions but is short-circuited by oxygen, which can re-oxidize the radical anion, explaining the selective toxicity of these compounds towards anaerobes.

Dual-Mode Activity: Topoisomerase Inhibition

Recent studies on novel nitroimidazole hybrids have revealed an unexpected dual mode of action. In addition to the classic reductive bioactivation, some derivatives have been shown to directly inhibit topoisomerase IV, an essential enzyme for DNA replication in bacteria. This secondary mechanism may explain the observed activity against aerobic bacteria, which was previously thought to be minimal for this class of compounds. This finding suggests that methylated 5-amino-4-nitroimidazole derivatives could potentially be developed as broad-spectrum antibacterial agents that are less susceptible to resistance development.

Spectrum of Biological Activity

The unique structure of methylated 5-amino-4-nitroimidazoles confers a broad range of biological activities, from potent antimicrobial effects to promising anticancer properties.

Antimicrobial and Antiparasitic Activity

Derivatives of the 4-nitroimidazole scaffold have demonstrated significant activity against a range of pathogens. The presence of the nitro group is essential for this activity.[6][7] Studies on various 1-methyl-4-nitro-5-substituted imidazoles have shown potent activity against anaerobic bacteria, protozoan parasites like Entamoeba histolytica and Giardia intestinalis, and even some Gram-positive bacteria.[4][8]

For example, 5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazole exhibited an IC50 value of 1.47 µM against E. histolytica and G. intestinalis, making it twice as potent as the standard drug metronidazole.[4] Other derivatives in the same series also showed potent activity with IC50 values ranging from 1.72 to 4.43 µM.[4]

| Compound Class/Derivative | Organism | MIC / IC50 (µg/mL) | Reference |

| 1-Methyl-4-nitro-5-(phenylsulfonyl)-1H-imidazole | Gram-positive bacteria (e.g., S. aureus) | ≤8 | [9] |

| 5-Aryl-1-methyl-4-nitroimidazoles | Entamoeba histolytica, Giardia intestinalis | 1.7 - 4.5 (IC50) | [4] |

| 5-Nitroimidazole-derived hydrazones | Staphylococcus epidermidis | - (Significant Activity) | [8] |

| 5-Nitroimidazole-derived hydrazones | Escherichia coli, Salmonella typhi | - (Good Inhibition) | [8] |

| 1,2,4-Triazolylthioethyl-5-nitroimidazoles | Bacteria and Fungi | 7.3 - 125 | [10] |

Table 1: Summary of reported antimicrobial activities for various 4- and 5-nitroimidazole derivatives.

Anticancer Activity and Radiosensitization

The hypoxic microenvironment of solid tumors makes them a prime target for nitroimidazole-based therapies. These compounds can selectively kill hypoxic cancer cells, which are often resistant to conventional chemotherapy and radiotherapy. Furthermore, by depleting intracellular oxygen, they can act as radiosensitizers, enhancing the efficacy of radiation treatment.[11]

Several studies have documented the cytotoxic effects of 4-nitroimidazole derivatives against various human cancer cell lines, including breast (MCF-7), prostate (PC3, DU145), and lung (A549) cancer.[12][13][14] The imidazole ring structure is thought to interfere with DNA synthesis and alter the function of enzymes involved in cell replication.[13]

| Compound Derivative | Cancer Cell Line | IC50 (µg/mL) | Reference |

| 3-(...)-1-(4-(2-fluorophenyl)piperazin-1-yl)-... (5f) | MCF-7 (Breast) | 1.0 | [12][14] |

| 3-(...)-1-(4-(4-chlorophenyl)piperazin-1-yl)-... (5d) | PC3 (Prostate) | 4.0 | [12][14] |

| 3-(...)-1-(4-(3-trifluoromethylphenyl)piperazin-1-yl)-... (5m) | DU145 (Prostate) | 5.0 | [12][14] |

| N-methyl-nitroimidazole | MDA-MB-231 (Breast) | ~16.7 µM | [13] |

| N-ethyl-nitroimidazole | A549 (Lung) | - (More Sensitive) | [13] |

Table 2: Summary of reported in vitro anticancer activities for various nitroimidazole derivatives.

Structure-Activity Relationships (SAR): A Logic-Based Analysis

The biological activity of these derivatives is exquisitely sensitive to their chemical structure. Key relationships can be summarized as follows:

-

Position of the Nitro Group : The location of the nitro group is the most critical determinant of activity. 4-nitroimidazoles and 5-nitroimidazoles have fundamentally different structural requirements for aerobic and anaerobic activity.[6][7][15]

-

The N1-Methyl Group : Methylation at the N1 position is crucial for preventing tautomerization and often enhances lipophilicity, which can improve cell penetration and overall potency.

-

The C5-Amino Group : While less studied in the 4-nitro series, an amino group generally acts as an electron-donating group, which can modulate the redox potential of the nitro group, making its reduction more or less favorable. This can fine-tune the compound's selectivity for specific nitroreductase enzymes.

-

Substituents at C2 and C5 : Lipophilic side chains or additional ring systems (e.g., oxazine rings) can drastically alter the activity profile. For antitubercular activity, a bicyclic oxazine ring and a lipophilic tail were key for aerobic activity in 4-nitroimidazoles.[6][7][15][16] The length of N-alkyl chains can also influence cytotoxicity against specific cell lines.[13]

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of research in this area, standardized and well-documented protocols are essential.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism. The broth microdilution method is the gold standard.[9][17][18]

Causality : This assay directly measures the ability of a compound to inhibit microbial proliferation. By using a two-fold serial dilution, it provides a quantitative value (in µg/mL) of potency, allowing for direct comparison between different derivatives and standard antibiotics.[9]

Step-by-Step Methodology :

-

Preparation of Compound Dilutions : a. Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock. b. In a 96-well microtiter plate, add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12. c. Add 200 µL of the compound working solution (stock diluted in CAMHB to twice the highest desired concentration) to well 1. d. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard the final 100 µL from well 10. Well 11 serves as the growth control.[18]

-

Preparation of Inoculum : a. From a fresh agar plate (18-24 hours old), select several bacterial colonies. b. Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[9] c. Dilute this suspension in CAMHB to achieve a final target concentration of 5 x 10⁵ CFU/mL in each well.[18]

-

Inoculation and Incubation : a. Add 100 µL of the final bacterial inoculum to each well (wells 1-11). The final volume in each well is now 200 µL. b. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[18]

-

Interpretation : a. Following incubation, visually inspect the wells for turbidity. The growth control should be turbid, and the sterility control should be clear. b. The MIC is the lowest concentration of the compound at which there is no visible growth.[9]

Protocol 2: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[19][20]

Causality : This assay is based on the principle that viable, metabolically active cells possess mitochondrial NAD(P)H-dependent oxidoreductase enzymes that can reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative measure of cytotoxicity.[21]

Step-by-Step Methodology :

-

Cell Seeding : a. Culture cells to an exponential growth phase. b. Seed cells into a 96-well flat-bottom plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. c. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[22]

-

Compound Treatment : a. Prepare serial dilutions of the test compound in culture medium. b. Remove the old medium from the cells and add 100 µL of the medium containing the test compound concentrations. Include untreated (vehicle control) wells. c. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[21]

-

MTT Incubation : a. Prepare a 5 mg/mL stock solution of MTT in sterile PBS. b. Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[22] c. Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.

-

Solubilization and Measurement : a. Carefully aspirate the medium containing MTT without disturbing the cells or formazan crystals. b. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well.[19][20] c. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. d. Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[21][22]

-

Data Analysis : a. Calculate the percentage of cell viability for each concentration relative to the untreated control. b. Plot the viability percentage against the compound concentration (log scale) to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Perspectives

Methylated 5-amino-4-nitroimidazole derivatives represent a promising class of compounds with a rich and tunable biological activity profile. Their unique chemical architecture allows for a potential dual mode of action, combining the classic hypoxia-activated DNA damage with other mechanisms such as enzyme inhibition. This versatility makes them attractive candidates for development as next-generation antimicrobial agents capable of overcoming resistance and as targeted anticancer therapeutics that exploit the tumor microenvironment.

Future research should focus on elucidating the precise role of the C5-amino group in modulating the reductive activation process and exploring a wider range of substitutions at the C2 and N1 positions to optimize potency, selectivity, and pharmacokinetic properties. A deeper understanding of their interactions with specific bacterial and human enzymes will be paramount in translating the in vitro promise of these compounds into clinically effective therapies.

References

-

Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

-

ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]

-

Bio-protocol. (2020). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. [Link]

-

Bhujanga Rao, A. K. S., Gundu Rao, C., & Singh, P. P. (1994). Novel Synthesis of 4(5)-Cyclic Amino-5(4)-nitroimidazoles. Synthetic Communications, 24(3), 341-346. [Link]

-

Al-Soud, Y. A., et al. (2021). Synthesis, anticancer activity and molecular docking studies of new 4-nitroimidazole derivatives. ARKIVOC, 2021(8), 1-16. [Link]

-

Anderson, R. F., et al. (2009). Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles. Journal of Medicinal Chemistry, 52(5), 1317-1328. [Link]

-

Wleklik, K., & Dembkowski, K. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Pharmaceuticals, 14(2), 109. [Link]

-

Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

-

Anderson, R. F., et al. (2009). Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic antitubercular activity. Journal of Medicinal Chemistry, 52(15), 4838-4848. [Link]

-

Khan, K. M., et al. (2016). 5-Nitroimidazole derivatives and their antimicrobial activity. Journal of the Chemical Society of Pakistan, 38(2), 258-265. [Link]

-

Khan, M. O., & Khan, S. A. (2009). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. Molecules, 14(8), 2757-2765. [Link]

-

Günay, N. S., et al. (1999). 5-Nitroimidazole derivatives as possible antibacterial and antifungal agents. Il Farmaco, 54(12), 826-831. [Link]

-

Anderson, R. F., et al. (2009). Structure−Activity Relationships of Antitubercular Nitroimidazoles. 1. Structural Features Associated with Aerobic and Anaerobic Activities of 4- and 5-Nitroimidazoles. Journal of Medicinal Chemistry, 52(5), 1317-1328. [Link]

-

Ellinghaus, H. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). [Link]

-

Shafeeq, A. A., et al. (2022). Synthesis, Characterization and Evaluation of Antimicrobial Activity for New Nitroimidazole Derivatives. International Journal of Drug Delivery Technology, 12(2), 495-501. [Link]

-

Suwiński, J., et al. (2023). Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues. Molecules, 28(3), 999. [Link]

-

Ulusoy, N., et al. (2003). Synthesis and antimicrobial activities of some new nitroimidazole derivatives. Il Farmaco, 58(10), 957-964. [Link]

-

Anderson, R. F., et al. (2009). Structure-activity relationships of antitubercular nitroimidazoles. 1. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles. Journal of Medicinal Chemistry, 52(5), 1317-1328. [Link]

-

MDPI. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. [Link]

-

Bentivoglio, G., et al. (2020). Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. Current Pharmaceutical Design, 26(27), 3290-3296. [Link]

-

Al-Soud, Y. A., et al. (2021). Synthesis, anticancer activity and molecular docking studies of new 4-nitroimidazole derivatives. ResearchGate. [Link]

-

ResearchGate. (n.d.). Fig. 5. Structure−activity relationships of 5-NI building blocks. [Link]

-

Mowday, A. M., et al. (2023). Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers. Molecules, 28(11), 4457. [Link]

-

Dumanović, D., & Kosanović, D. (1994). OPTIMIZATION OF SYNTHESIS OF NITROIMIDAZOLES AND NITROPYRAZOLES BASED ON POLAROGRAPHIC INVESTIGATIONS. Heterocycles, 37(3), 2009-2020. [Link]

-

Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319. [Link]

Sources

- 1. Synthesis and antimicrobial activities of some new nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-activity relationships of antitubercular nitroimidazoles. 1. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. arkat-usa.org [arkat-usa.org]

- 13. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds [openmedicinalchemistryjournal.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic activity and quantitative structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 17. protocols.io [protocols.io]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. creative-diagnostics.com [creative-diagnostics.com]

- 20. researchhub.com [researchhub.com]

- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. merckmillipore.com [merckmillipore.com]

difference between 1-methyl-4-nitro-1H-imidazol-5-amine and its N,N-dimethyl analog

This guide provides an in-depth technical analysis comparing 1-methyl-4-nitro-1H-imidazol-5-amine (the primary amine) against its N,N-dimethyl analog (the tertiary amine).

These two compounds serve as a textbook case study in heterocyclic chemistry, demonstrating how subtle substitutions on the exocyclic amine dramatically alter electronic conjugation, steric conformation, and synthetic utility.

Executive Summary & Structural Identity

The core scaffold for both molecules is the 1-methyl-4-nitroimidazole ring. The differentiation lies at the C5 position, where the substituent changes from a primary amino group (

| Feature | Primary Amine (Reference) | N,N-Dimethyl Analog |

| IUPAC Name | 1-methyl-4-nitro-1H-imidazol-5-amine | N,N,1-trimethyl-4-nitro-1H-imidazol-5-amine |

| CAS Number | 4531-54-8 | Analogous Derivative |

| Molecular Weight | 142.12 g/mol | 170.17 g/mol |

| Key Role | Azathioprine metabolite; Precursor | Steric/Electronic Probe; "Push-Pull" disruptor |

| H-Bond Capability | Donor & Acceptor (High MP) | Acceptor Only (Lower MP) |

Electronic & Steric Divergence: The "Push-Pull" Mechanism

The most critical difference between these two analogs is not merely functional group change, but the Steric Inhibition of Resonance (SIR) .

The Primary Amine: Planar Conjugation

In 1-methyl-4-nitro-1H-imidazol-5-amine, the molecule adopts a planar conformation.

-

Intramolecular H-Bonding: The amino hydrogen forms a strong hydrogen bond with the oxygen of the adjacent nitro group (NH...O=N).

-

Electronic Effect: This "locks" the nitro group and the amino group in the same plane, maximizing the overlap between the nitrogen lone pair (donor) and the nitro group

-system (acceptor). This creates a strong "push-pull" electronic system, increasing the dipole moment and stabilizing the molecule.

The N,N-Dimethyl Analog: Steric Twist

In the N,N-dimethyl analog, the two methyl groups on the exocyclic nitrogen create significant steric bulk.

-

The Clash: The

-methyl groups clash with the N1-methyl group of the imidazole ring and the oxygen atoms of the nitro group. -

The Twist: To relieve this strain, the dimethylamino group (and potentially the nitro group) rotates out of the plane of the imidazole ring.

-

Consequence: The

-orbital of the amine nitrogen is no longer parallel to the

Visualizing the Electronic Disruption

The following diagram illustrates the structural divergence and the synthesis pathways.

Figure 1: Divergent synthesis and structural properties of the primary vs. tertiary amine analogs.

Synthetic Pathways & Reactivity

Synthesis Strategy

Both compounds are most efficiently synthesized via Nucleophilic Aromatic Substitution (

Protocol A: Synthesis of the Primary Amine

-

Reagents: 5-chloro-1-methyl-4-nitroimidazole, Methanolic Ammonia (saturated).

-

Mechanism: Direct displacement of chloride by ammonia.

-

Conditions: Sealed tube or autoclave at 100–120°C.

-

Note: This compound is commercially available as a reference standard for Azathioprine impurities.

Protocol B: Synthesis of the N,N-Dimethyl Analog

-

Reagents: 5-chloro-1-methyl-4-nitroimidazole, Dimethylamine (40% aq. or in THF),

. -

Mechanism:

displacement. The reaction is generally faster than with ammonia due to the higher nucleophilicity of the secondary amine, provided steric hindrance at the transition state is managed. -

Conditions: Reflux in Ethanol or DMF at 80°C.

Reactivity Profile Differences[2]

| Reaction Type | Primary Amine ( | N,N-Dimethyl Analog ( |

| Diazotization | Active. Reacts with | Inert. Cannot form diazonium salts due to lack of N-H protons. |

| Acylation | Active. Reacts with acetic anhydride to form amides. | Inert. No proton to lose; cannot form amides. |

| Nucleophilicity | Moderate. Reduced by resonance with nitro group. | Higher intrinsic basicity, but sterically hindered for nucleophilic attack.[1] |

| Reductive Metabolism | Nitro group reduces to amine (forming diamine). | Nitro group reduces, but steric bulk remains. |

Experimental Protocols

Protocol 1: Preparation of N,N-Dimethyl Analog via

This protocol is derived from standard nitroimidazole chemistry adapted for the dimethyl analog.

Materials:

-

5-Chloro-1-methyl-4-nitroimidazole (1.0 eq)

-

Dimethylamine hydrochloride (1.5 eq)

-

Triethylamine or

(2.5 eq) -

Ethanol (anhydrous)

Step-by-Step:

-

Dissolution: In a round-bottom flask, dissolve 5-chloro-1-methyl-4-nitroimidazole (e.g., 1.61 g, 10 mmol) in 20 mL of ethanol.

-

Addition: Add dimethylamine hydrochloride (1.22 g, 15 mmol) followed by triethylamine (3.5 mL, 25 mmol).

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting material (Rf ~0.6) should disappear, and a new, less polar spot (Rf ~0.8) should appear.

-

Workup: Evaporate the ethanol under reduced pressure. Resuspend the residue in water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).

-

Purification: Dry the organic layer over

, filter, and concentrate. Recrystallize from Ethanol/Hexane to yield yellow crystals.

Protocol 2: Analytical Differentiation (NMR)

Objective: Distinguish the two analogs using

-

Primary Amine: Look for a broad singlet (exchangeable with

) around -

N,N-Dimethyl Analog: The broad

signal will be absent . Instead, look for a strong singlet integrating to 6 protons around

Physicochemical Data Summary

The following table summarizes the predicted and observed properties.

| Property | Primary Amine | N,N-Dimethyl Analog | Causality |

| Physical State | Solid (Powder) | Solid (Crystalline) | |

| Melting Point | >288°C | ~120–150°C (Predicted) | Primary amine has extensive intermolecular H-bonding network. |

| Solubility (Water) | Moderate | Low | Tertiary amine lacks H-bond donors. |

| LogP (Lipophilicity) | -0.4 (Hydrophilic) | ~0.5 (More Lipophilic) | Methyl groups add hydrophobicity. |

| UV | ~360 nm (Yellow/Orange) | ~320 nm (Pale Yellow) | Loss of planarity (SIR) reduces conjugation length in the dimethyl analog. |

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 18209, 1-Methyl-4-nitroimidazole. Retrieved from [Link]

-

Shafiee, A., et al. (1989). Nitroimidazoles.[2][3][4][5][6][7][8] V. Synthesis of 1-methyl-2-(2-methyl-4-thiazolyl)-nitroimidazoles. Journal of Heterocyclic Chemistry. (Contextual reference for nitroimidazole

reactivity). -

Al-Masoudi, N. A., et al. (2011). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. Molecules. Retrieved from [Link]

Sources

- 1. quora.com [quora.com]

- 2. 1-Methyl-4-nitroimidazole | C4H5N3O2 | CID 18209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. documents.lgcstandards.com [documents.lgcstandards.com]

- 6. ichimarutrading.co.jp [ichimarutrading.co.jp]

- 7. Structural basis of 5-nitroimidazole antibiotic resistance: the crystal structure of NimA from Deinococcus radiodurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. superchroma.com.tw [superchroma.com.tw]

Methodological & Application

Application Notes & Protocols: Reductive Amination Strategies for 5-Amino-4-Nitroimidazole Derivatives

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of 5-Amino-4-Nitroimidazole Scaffolds

The 5-amino-4-nitroimidazole core is a privileged scaffold in medicinal chemistry and drug development. Its derivatives are integral to a range of therapeutic agents, particularly in the fields of oncology and infectious diseases.[1][2] The unique electronic properties conferred by the vicinal amino and nitro groups on the imidazole ring allow these molecules to act as bio-reductive prodrugs. Under hypoxic conditions, such as those found in solid tumors or anaerobic bacteria, the nitro group can be reduced to generate reactive nitrogen species that are cytotoxic to the target cells.[1][3]

Reductive amination is a cornerstone synthetic transformation that allows for the precise and controlled introduction of diverse substituents at the 5-amino position. This powerful reaction enables the construction of extensive compound libraries for structure-activity relationship (SAR) studies, facilitating the optimization of pharmacokinetic and pharmacodynamic properties. However, the presence of the reducible nitro group presents a significant synthetic challenge, demanding highly selective reaction conditions to modify the amino group while preserving the crucial nitro functionality.[4]

This guide provides a detailed exploration of the mechanistic principles, practical considerations, and field-proven protocols for the successful reductive amination of 5-amino-4-nitroimidazole derivatives.

The Mechanism: A Tale of Two Steps

Reductive amination is a sequential process that transforms a primary or secondary amine into a more substituted amine by reaction with a carbonyl compound (an aldehyde or ketone). The reaction proceeds in two distinct stages:

-

Imine/Iminium Ion Formation: The nucleophilic 5-amino group of the imidazole derivative attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by a reversible dehydration step to form a C=N double bond, yielding an imine intermediate. Under the typically neutral to weakly acidic conditions required for this reaction, the imine can be protonated to form a more electrophilic iminium ion.[5][6][7]

-

Hydride Reduction: A reducing agent, typically a borohydride derivative, delivers a hydride (H⁻) to the electrophilic carbon of the imine or iminium ion, reducing the C=N bond to a C-N single bond and forming the final, more substituted amine product.[8][9]

The choice of reducing agent is paramount, as it must selectively reduce the iminium ion intermediate much faster than it reduces the starting carbonyl compound.[6][10]

Caption: The two-stage mechanism of reductive amination.

Core Directive: Selecting the Right Tools for the Job

The success of a reductive amination on a 5-amino-4-nitroimidazole hinges on a careful selection of reagents and conditions to navigate the inherent selectivity challenges.

The Reducing Agent: A Critical Choice

The primary challenge is to reduce the iminium ion in the presence of a nitro group. While standard sodium borohydride (NaBH₄) is a workhorse for reducing aldehydes and ketones, its application here requires care.[8][11] More selective and milder reagents are generally preferred.

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the reagent of choice for most reductive aminations involving sensitive substrates.[6][12] Its attenuated reactivity, due to the electron-withdrawing acetate groups, makes it highly selective for iminium ions over aldehydes, ketones, and, crucially, nitro groups.[10] It performs optimally in aprotic solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[13]

-

Sodium Cyanoborohydride (NaBH₃CN): Another selective reagent that is stable in mildly acidic conditions (pH 4-6), where iminium ion formation is favored.[5][14] However, its high toxicity and the potential for cyanide contamination in the final product make it a less desirable option than STAB.[10][12]

-

Sodium Borohydride (NaBH₄): While less selective for the imine over the carbonyl, NaBH₄ can be used effectively in a two-step (indirect) protocol.[13] Here, the imine is pre-formed before the addition of the reducing agent. Under typical conditions (e.g., in methanol or ethanol), NaBH₄ will not reduce an aromatic nitro group.[11]

-

Catalytic Hydrogenation (H₂/Catalyst): This method is generally not recommended for these substrates. Common catalysts like Palladium on Carbon (Pd/C) or Platinum Oxide (PtO₂) are highly effective for reducing nitro groups to amines, which would lead to undesired side products.[4]

Solvent and Acidity

The reaction is typically performed under neutral or mildly acidic conditions to facilitate the dehydration step required for imine formation.[7] Acetic acid is often added as a catalyst when using STAB.[12] The choice of solvent depends on the reducing agent.

-

For NaBH(OAc)₃: Aprotic solvents like 1,2-dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF) are standard.[6][13]

-

For NaBH₄/NaBH₃CN: Protic solvents like methanol (MeOH) or ethanol (EtOH) are commonly used.[13]

Caption: Decision-making workflow for the reductive amination.

Detailed Experimental Protocols

Safety First: 5-Nitroimidazole derivatives should be handled with care as they are potentially mutagenic and can be shock-sensitive or thermally unstable in some cases.[15][16][17][18] Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[15][16][18]

Protocol 1: Direct Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This is the most robust and recommended method for a wide range of aldehydes and ketones. It is a one-pot procedure that offers high yields and excellent selectivity.[6]

Materials:

-

5-amino-4-nitroimidazole derivative (1.0 eq)

-

Aldehyde or Ketone (1.1 - 1.5 eq)

-

Sodium Triacetoxyborohydride (STAB) (1.5 - 2.0 eq)

-

Glacial Acetic Acid (optional, catalytic, ~0.1 eq)

-

Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

Procedure:

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the 5-amino-4-nitroimidazole derivative (1.0 eq) and the chosen anhydrous solvent (e.g., DCE).

-

Addition of Carbonyl: Add the aldehyde or ketone (1.1 - 1.5 eq) to the suspension. If desired, add a catalytic amount of glacial acetic acid. Stir the mixture at room temperature for 20-30 minutes to facilitate initial imine formation. The causality here is to allow the equilibrium between the amine/carbonyl and the imine to be established before introducing the reducing agent.[13]

-

Addition of Reducing Agent: Add the sodium triacetoxyborohydride (STAB) (1.5 - 2.0 eq) portion-wise over 10-15 minutes. An exotherm may be observed. The portion-wise addition helps to control the reaction rate and temperature.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 4-24 hours).

-

Work-up: Once the reaction is complete, carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases. This neutralizes the acidic components and hydrolyzes any remaining borohydride reagent.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired substituted amine.

Protocol 2: Indirect (Two-Step) Reductive Amination using Sodium Borohydride

This method is useful when dealing with highly reactive aldehydes that might be reduced by STAB or when optimizing for challenging substrates.

Materials:

-

5-amino-4-nitroimidazole derivative (1.0 eq)

-

Aldehyde or Ketone (1.0 - 1.2 eq)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Sodium Borohydride (NaBH₄) (1.5 - 2.5 eq)

Procedure:

-

Step 1: Imine Formation:

-

In a round-bottom flask, dissolve the 5-amino-4-nitroimidazole derivative (1.0 eq) and the aldehyde or ketone (1.0 - 1.2 eq) in methanol.

-

Stir the mixture at room temperature. For many aldehydes, imine formation in methanol is rapid.[12] Monitor the formation of the imine by TLC or LC-MS (observing the disappearance of the starting materials and the appearance of a new product spot/peak). This step can take from 30 minutes to several hours.

-

-

Step 2: Reduction:

-

Once imine formation is complete or has reached equilibrium, cool the reaction mixture to 0 °C in an ice bath.

-

Slowly and portion-wise, add sodium borohydride (NaBH₄) (1.5 - 2.5 eq). The low temperature helps to moderate the reaction rate and improve selectivity.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir until the imine intermediate is fully consumed (as monitored by TLC or LC-MS).

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Extract the resulting aqueous residue with ethyl acetate or another suitable organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

-

Purify the crude product by flash column chromatography.

-

Comparative Summary of Protocols

| Parameter | Protocol 1: Direct with NaBH(OAc)₃ | Protocol 2: Indirect with NaBH₄ |

| Reducing Agent | Sodium Triacetoxyborohydride | Sodium Borohydride |

| Selectivity | High: Selective for iminium over carbonyls and nitro groups.[10][12] | Moderate: Can reduce starting carbonyls if not pre-formed into an imine.[5][13] |

| Typical Solvents | Anhydrous DCE, THF, DCM[6][13] | Methanol, Ethanol[13] |

| Procedure | One-pot | Two-step (Imine formation then reduction) |

| Key Advantages | Operational simplicity, high yields, broad substrate scope, non-toxic byproducts.[6] | Uses a less expensive and readily available reducing agent. |

| Key Limitations | Higher cost of reagent compared to NaBH₄. Moisture sensitive.[13] | Requires careful monitoring of imine formation; potential for lower yields due to side reactions. |

References

- Material Safety Data Sheet - 2-Nitroimidazole, 98% - Cole-Parmer. (2005).

- 2-Nitroimidazole - Safety Data Sheet - ChemicalBook.

- Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024). Journal of Synthetic Chemistry.

- Reductive Amination, and How It Works. (2017). Master Organic Chemistry.

- Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. (2020). YouTube.

- Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. (2014). Organic Letters.

- Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. (2014). PMC.

- 5-Nitroimidazole SDS, 3034-38-6 Safety Data Sheets - ECHEMI.

- Reduction of aromatic nitro-compounds to amines with sodium borohydride–copper(II) acetylacetonate. (1981). Journal of the Chemical Society, Perkin Transactions 1.

- Amine synthesis by reductive amination. Organic Chemistry Portal.

- The Role of Sodium Borohydride in Reductive Amination. (2026). Oreate AI Blog.

- 5-NITRO BENZIMIDAZOLE CAS NO 94-52-0 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.

- Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Reductions in Organic Synthesis.

- MATERIAL SAFETY DATA SHEET. Medline.

- Reductive Amination - Common Conditions. University of Rochester.

- Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. (2022). PMC.

- Myers Chem 115: C-N Bond-Forming Reactions: Reductive Amination. Harvard University.

- Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. (1996). The Journal of Organic Chemistry.

- Reductive Amination. WordPress.

- Electrophotocatalytic hydrogenation of imines and reductive functionalization of aryl halides. (2024). Nature Communications.

- A Versatile Catalyst for Reductive Amination by Transfer Hydrogenation. (2010). Angewandte Chemie International Edition.

- Co‐Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions. (2019). Angewandte Chemie International Edition.

- Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. (2020). Chemical Society Reviews.

- Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. (2020). ResearchGate.

- Mechanism of reductive activation of a 5-nitroimidazole by flavoproteins: model studies with dithionite. (1987). PubMed.

- Regioselective nitro group substitution. synthesis of isomeric 4-amino-5-nitro- and 5-amino-4-nitroimidazoles. (2013). ResearchGate.

- Reductive amination. Wikipedia.

- Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. (2020). Frontiers in Chemistry.

- Reductive Amination: A Remarkable Experiment for the Organic Laboratory. (2014). ResearchGate.

- Design and synthesis of 4-nitroimidazole derivatives with potential antitubercular activity. (2022). Journal of the Serbian Chemical Society.

- Hitchhiker's guide to reductive amination. Organic Chemistry Portal.

Sources

- 1. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mechanism of reductive activation of a 5-nitroimidazole by flavoproteins: model studies with dithionite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Reductive amination - Wikipedia [en.wikipedia.org]

- 8. The Role of Sodium Borohydride in Reductive Amination - Oreate AI Blog [oreateai.com]

- 9. Reductive Amination - Wordpress [reagents.acsgcipr.org]

- 10. chemistry.mdma.ch [chemistry.mdma.ch]

- 11. jsynthchem.com [jsynthchem.com]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 13. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 14. youtube.com [youtube.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. chemicalbook.com [chemicalbook.com]

- 17. echemi.com [echemi.com]

- 18. cdhfinechemical.com [cdhfinechemical.com]

Application Notes and Protocols for N,N,1-Trimethyl-4-nitro-1H-imidazol-5-amine as a Pharmaceutical Building Block

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of the 5-Amino-4-nitroimidazole Scaffold

The nitroimidazole scaffold is a cornerstone in medicinal chemistry, historically celebrated for its role in developing potent antimicrobial and antiprotozoal agents.[1][2] The unique electronic properties conferred by the nitro group are central to the bioactivation of many successful drugs, including metronidazole and benznidazole.[3][4] Within this class, the 1-methyl-4-nitro-5-aminoimidazole core represents a particularly versatile building block. The presence of a nucleophilic amino group at the C5 position, electronically influenced by the adjacent nitro group, opens a gateway for diverse chemical modifications. This allows for the systematic construction of compound libraries to explore structure-activity relationships (SAR) in drug discovery programs.

This guide focuses on the synthesis and potential applications of a specific derivative, N,N,1-Trimethyl-4-nitro-1H-imidazol-5-amine . While direct literature on this exact molecule is scarce, its synthesis is highly feasible from the commercially available precursor, 1-methyl-4-nitro-1H-imidazol-5-amine. The introduction of the N,N-dimethyl functionality modifies the nucleophilicity and steric profile of the C5 position, offering a unique tool for medicinal chemists to fine-tune molecular properties such as solubility, basicity, and receptor-binding interactions. This document provides detailed, logically-derived protocols for its synthesis and outlines its potential as a strategic intermediate in the development of novel therapeutics.

Physicochemical and Safety Profile

A summary of the key physicochemical properties for the precursor and the target compound is provided below. Safety data is based on related nitroimidazole compounds.

| Property | 1-methyl-4-nitro-1H-imidazol-5-amine (Precursor) | N,N,1-Trimethyl-4-nitro-1H-imidazol-5-amine (Target) |

| CAS Number | 4531-54-8[5][6] | Not available |

| Molecular Formula | C₄H₆N₄O₂[7] | C₆H₁₀N₄O₂ |

| Molecular Weight | 142.12 g/mol [5] | 170.17 g/mol |

| Appearance | Solid powder[5] | Predicted to be a solid |

| Melting Point | >288 °C[5] | Not available |

| Purity | Commercially available up to 95%[7] | Dependent on synthesis and purification |

| Safety | Warning: Harmful if swallowed.[6] As with many nitroaromatic compounds, handle with care, using appropriate personal protective equipment (PPE). Avoid inhalation of dust and contact with skin and eyes. | Assume similar or greater toxicity. Handle with appropriate PPE in a well-ventilated fume hood. |

Synthetic Protocols

The synthesis of N,N,1-Trimethyl-4-nitro-1H-imidazol-5-amine can be reliably achieved from its primary amine precursor, 1-methyl-4-nitro-1H-imidazol-5-amine, via reductive N-methylation. The Eschweiler-Clarke reaction is a classic and effective method for this transformation.

Protocol 1: Synthesis of N,N,1-Trimethyl-4-nitro-1H-imidazol-5-amine via Eschweiler-Clarke Reaction

This protocol describes the exhaustive methylation of the primary amino group of 1-methyl-4-nitro-1H-imidazol-5-amine using formic acid and formaldehyde.

Causality of Experimental Choices:

-

Reagents: Formaldehyde serves as the source of the methyl groups, while formic acid acts as the reducing agent. This combination is a hallmark of the Eschweiler-Clarke reaction, known for its efficiency in N-methylating primary and secondary amines.[8][9]

-

Reaction Conditions: Heating the reaction mixture accelerates the formation of the intermediate iminium ion and its subsequent reduction by formate. The reaction is monitored until completion to ensure the formation of the desired tertiary amine.

-

Workup: The workup procedure is designed to separate the basic product from unreacted starting materials and byproducts. Acidification followed by washing with an organic solvent removes non-basic impurities. Basification then allows for the extraction of the tertiary amine product into an organic solvent.

Experimental Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 1-methyl-4-nitro-1H-imidazol-5-amine (1.0 eq., e.g., 1.42 g, 10 mmol) in formic acid (90%, 3.0 eq., e.g., 1.53 mL, 30 mmol).

-

Addition of Formaldehyde: To the stirred suspension, add aqueous formaldehyde (37% solution, 3.0 eq., e.g., 2.25 mL, 30 mmol).

-

Heating: Heat the reaction mixture to 80-90 °C and maintain this temperature for 12-24 hours. Caution: Carbon dioxide is evolved during the reaction; ensure adequate ventilation.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Cooling and Acidification: Cool the reaction mixture to room temperature and carefully add 1 M HCl to adjust the pH to ~2.

-

Extraction (Acidic): Wash the acidic aqueous solution with dichloromethane (2 x 20 mL) to remove any non-basic impurities. Discard the organic layers.

-

Basification: Cool the aqueous layer in an ice bath and slowly add 10 M NaOH to adjust the pH to >11.

-

Extraction (Basic): Extract the product from the basic aqueous solution with dichloromethane or ethyl acetate (4 x 30 mL).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: If necessary, purify the product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of dichloromethane/methanol).

Expected Data:

-

Yield: Moderate to good (50-80%).

-

¹H NMR (CDCl₃, predicted): δ ~7.5 (s, 1H, imidazole C2-H), ~3.9 (s, 3H, N1-CH₃), ~2.8 (s, 6H, N(CH₃)₂).

-

¹³C NMR (CDCl₃, predicted): Chemical shifts will be consistent with the proposed structure.

-

Mass Spectrometry (ESI+): m/z = 171.08 [M+H]⁺.

Caption: Synthetic workflow for N,N,1-Trimethyl-4-nitro-1H-imidazol-5-amine.

Application as a Pharmaceutical Building Block

N,N,1-Trimethyl-4-nitro-1H-imidazol-5-amine serves as a valuable intermediate for introducing a substituted nitroimidazole moiety into a larger molecule. The tertiary amine at the C5 position can be utilized in several ways, while the nitro group offers further synthetic handles.

Quaternization to Form Ammonium Salts

The tertiary amine can be alkylated with various electrophiles (e.g., alkyl halides, benzyl halides) to form quaternary ammonium salts. This transformation can be used to:

-

Introduce a permanent positive charge, which can be crucial for targeting specific biological receptors or improving water solubility.

-

Create novel ionic liquids or phase-transfer catalysts.

Protocol 2: Quaternization of the Tertiary Amine

-

Reaction Setup: Dissolve N,N,1-Trimethyl-4-nitro-1H-imidazol-5-amine (1.0 eq.) in a suitable solvent such as acetonitrile or DMF.

-

Addition of Alkylating Agent: Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq.).

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 4-12 hours.

-

Isolation: The quaternary ammonium salt often precipitates from the reaction mixture. If not, it can be precipitated by the addition of a non-polar solvent like diethyl ether. Collect the solid by filtration.

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amino group, yielding a highly functionalized 1,4,5-trisubstituted imidazole. This opens up a vast array of subsequent chemical transformations.

Causality of Experimental Choices:

-

Reducing Agents: Catalytic hydrogenation (e.g., H₂ with Pd/C) is a clean and efficient method for nitro group reduction.[1] Alternatively, chemical reducing agents like tin(II) chloride (SnCl₂) in HCl or iron powder in acetic acid can be employed, which are often used when other reducible functional groups are present.[10]

Protocol 3: Reduction of the Nitro Group to an Amine

-

Reaction Setup: Dissolve N,N,1-Trimethyl-4-nitro-1H-imidazol-5-amine (1.0 eq.) in a solvent like ethanol or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (e.g., 5-10 mol%).

-

Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the diamine product.

Caption: Potential reaction pathways for the target building block.

Conclusion

N,N,1-Trimethyl-4-nitro-1H-imidazol-5-amine, while not extensively described in the literature, represents a readily accessible and highly versatile building block for pharmaceutical research. Its synthesis from a commercially available precursor is straightforward using established methodologies like the Eschweiler-Clarke reaction. The presence of both a tertiary amine and a nitro group on the imidazole core provides dual handles for a wide range of chemical modifications. Researchers and drug development professionals can leverage this building block to systematically explore new chemical space and develop novel compounds with potential therapeutic applications, particularly in areas where the nitroimidazole scaffold has historically shown promise.

References

-

Barlin, G. B. (1986). Preparation, Structure and Addition Reactions of 4- and 5-Aminoimidazoles. J. Chem. Soc., Perkin Trans. 1, 1425-1432.

-

Müller, M., & Löw, P. (2007). Nitroimidazole Action in Entamoeba histolytica: A Central Role for Thioredoxin Reductase. PLOS Biology, 5(9), e211.

-

ChemicalBook. (n.d.). 1-METHYL-4-NITRO-1H-IMIDAZOLE-5-CARBOXYLIC ACID synthesis. Retrieved from

-

BLDpharm. (n.d.). 1155610-22-2|N-[(3,4-Dimethoxyphenyl)methyl]-1-methyl-4-nitro-1H-imidazol-5-amine. Retrieved from

-

Suwiński, J., et al. (2023). Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues. Molecules, 28(2), 843.

-

Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16.

-

ResearchGate. (2021). N 1 -Alkylation of 4(5)-nitro-1H-imidazole. Retrieved from

-

Crozet, M. D., et al. (2004). SYNTHESIS OF A NEW IMIDAZO[4,5-b]PYRIDIN-5-ONE VIA A VICARIOUS NUCLEOPHILIC SUBSTITUTION OF HYDROGEN. ARKIVOC, 2004(5), 133-142.

-

Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16.

-

Li, F., et al. (2017). N-Methylation of Amines with Methanol Catalyzed by a Cp*Ir Complex Bearing a Functional 2,2′-Bibenzimidazole Ligand. Organic Letters, 19(21), 5790-5793.

-

Singh, S., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 27(11), 3613.

-

Grimmett, M. R., & Iddon, B. (1995). Regioselective alkylation of 4(5)-nitro-1H-imidazoles in acidic media: study of temperature effects. Journal of the Chemical Society, Perkin Transactions 1, (22), 2871-2875.

-

Fluorochem. (n.d.). 1-Methyl-4-nitro-1H-imidazol-5-amine. Retrieved from

-

MilliporeSigma. (n.d.). 1-methyl-4-nitro-1H-imidazol-5-amine. Retrieved from

-

CymitQuimica. (n.d.). CAS 4531-54-8: 1-Methyl-4-nitro-1H-imidazol-5-amine. Retrieved from

-

Khan, I., et al. (2014). Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole. Arabian Journal of Chemistry, 7(5), 791-799.

-

Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16.

-

Li, G., et al. (2018). TMSOTf-catalyzed synthesis of trisubstituted imidazoles using hexamethyldisilazane as a nitrogen source under neat and microwave irradiation conditions. RSC Advances, 8(2), 920-928.

-

LGC Standards. (n.d.). 1-Methyl-4-nitro-1H-imidazol-5-amine. Retrieved from

-

Goldman, P., & Wuest, J. D. (1981). Reactions of nitroimidazoles. Nucleophilic substitution of the nitro group. Journal of the American Chemical Society, 103(20), 6224-6226.

-

Saadeh, H. A., et al. (2012). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. Molecules, 17(12), 14594-14605.

-

BLDpharm. (n.d.). 4531-54-8|1-Methyl-4-nitro-1H-imidazol-5-amine. Retrieved from

-

Yahyazadeh, A., et al. (2007). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry, 19(7), 4963-4966.

-

Shi, F., et al. (2021). N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. ACS Omega, 6(35), 22915-22924.

-

Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 1-(1H-imidazol-5-yl)-N-methylmethanamine. Retrieved from

-

Kumar, R., & Kumar, S. (2011). Synthesis and Characterization of Novel Amide Derivatives of Nitro-Imidazole. Der Pharma Chemica, 3(6), 444-450.

-

Al-Zoubi, R. M. (2020). N-Methylation of Nitrogen-Containing Organic Substrates: A Comprehensive Overview. Current Organic Synthesis, 17(1), 2-25.

-

Shi, F., et al. (2021). N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. ACS Omega, 6(35), 22915-22924.

Sources

- 1. Preparation, structure and addition reactions of 4- and 5-aminoimidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Nitroimidazole Action in Entamoeba histolytica: A Central Role for Thioredoxin Reductase | PLOS Biology [journals.plos.org]

- 4. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-methyl-4-nitro-1H-imidazol-5-amine | 4531-54-8 [sigmaaldrich.com]

- 6. CAS 4531-54-8: 1-Methyl-4-nitro-1H-imidazol-5-amine [cymitquimica.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. eurekaselect.com [eurekaselect.com]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Application Note: Strategic Synthesis and Optimization of Tertiary Amine-Functionalized Nitroimidazole Intermediates

Executive Summary

Nitroimidazole scaffolds, particularly 5-nitroimidazoles (e.g., metronidazole, tinidazole), are cornerstones in the treatment of anaerobic bacterial and protozoal infections.[1][2] More recently, they have gained prominence as hypoxia-activated prodrugs (HAPs) in oncology. The incorporation of a tertiary amine tail is a critical structural modification that enhances aqueous solubility, modulates lipophilicity (LogP), and improves lysosomal trapping in target tissues.

This Application Note provides a rigorous technical guide for synthesizing tertiary amine-functionalized 2-methyl-5-nitroimidazoles. It moves beyond generic textbook descriptions to address the specific process chemistry challenges: N1-regioselectivity , nitro-group stability , and purification of polar intermediates .

Strategic Pathway Selection

The synthesis of tertiary amine nitroimidazoles generally follows two distinct strategic pathways. The choice depends on the availability of starting materials and the specific linker length required.

Pathway A: The Epoxide "Metronidazole" Route (Stepwise)

This is the industry-standard approach for generating 2-hydroxy-3-amino propyl linkers. It mimics the commercial production of metronidazole but diverts the intermediate toward a secondary amine opening.

-

Mechanism: N-alkylation with epichlorohydrin

Epoxide formation -

Pros: High regioselectivity; avoids handling unstable chloro-amine free bases.

-

Cons: Multi-step process; generates a secondary alcohol (which may require protection or oxidation depending on the target).

Pathway B: Direct N-Alkylation (Convergent)

This route utilizes pre-formed dialkylamino-alkyl halides (e.g., 2-chloro-N,N-diethylethylamine).

-

Mechanism:

displacement of the alkyl halide by the deprotonated imidazole. -

Pros: Single step; convergent synthesis.

-

Cons: Major Regioselectivity Risk. The 2-methyl-5-nitroimidazole anion is an ambident nucleophile. Alkylation can occur at N1 (yielding the active 5-nitro isomer) or N3 (yielding the inactive 4-nitro isomer).

Critical Technical Deep Dive: The Regioselectivity Challenge

The most common failure mode in this synthesis is the inadvertent production of the 4-nitro isomer .

-

The 5-Nitro Isomer (Target): Alkylation at N1.[2][3][4] This maintains the nitro group adjacent to the quaternary carbon (C4), preserving the redox potential required for biological activation.

-

The 4-Nitro Isomer (Impurity): Alkylation at N3. Due to tautomerism, the N3 position is sterically less hindered but thermodynamically less favorable in certain solvents.

Expert Insight: In aprotic polar solvents (DMF, DMSO) with strong bases (NaH), the reaction often yields a mixture (approx. 3:1 to 10:1 favoring the 5-nitro). However, using Acetonitrile (MeCN) with Potassium Carbonate (

Visualization: Synthetic Pathways and Regioselectivity[5][6]

Figure 1: Comparison of the Stepwise Epoxide Route (A) and Direct Alkylation Route (B), highlighting the regioselectivity bifurcation in Route B.

Detailed Experimental Protocols

Protocol A: The Epoxide Opening Strategy (High Purity)

Objective: Synthesis of 1-(3-morpholino-2-hydroxypropyl)-2-methyl-5-nitroimidazole.

Reagents:

-

2-Methyl-5-nitroimidazole (1.0 eq)

-

Epichlorohydrin (1.2 eq)

-

Morpholine (1.1 eq)

-

Glacial Acetic Acid (Catalytic, 0.1 eq) or

-

Solvent: Ethanol (EtOH) or Methanol (MeOH)

Step-by-Step Methodology:

-

N-Alkylation (Formation of Chlorohydrin/Epoxide):

-

Dissolve 2-methyl-5-nitroimidazole (10 mmol) in Acetic Acid (15 mL) or use Lewis acid catalysis in anhydrous solvent.

-

Add Epichlorohydrin (12 mmol) dropwise at 0°C.

-

Allow to warm to room temperature (RT) and stir for 4 hours. Note: Monitoring by TLC is crucial here. You will see the consumption of the starting imidazole (

in 10% MeOH/DCM). -

Crucial Step: Treat the intermediate with base (NaOH aq) if the chlorohydrin is isolated, to force ring closure to the epoxide before the next step. However, in "one-pot" variations, the amine is added directly.

-

-

Epoxide Opening:

-

To the crude epoxide intermediate in EtOH (20 mL), add Morpholine (11 mmol).

-

Reflux the mixture at 75°C for 6–8 hours.

-

Mechanism Check: This is an

-type attack on the less substituted carbon of the epoxide [3].[5]

-

-

Workup:

-

Concentrate the solvent under reduced pressure.

-

Dissolve residue in dilute HCl (pH 2) to protonate the tertiary amine and extract non-basic impurities with Ethyl Acetate (discard organic layer).

-

Basify the aqueous layer to pH 10 using NaOH.

-